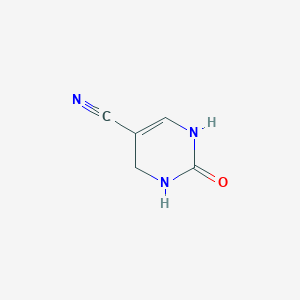

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-1-4-2-7-5(9)8-3-4/h2H,3H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAXHFPJSHIUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CNC(=O)N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through various methods. One notable approach involves the Biginelli reaction, which is a multicomponent reaction that combines ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. This reaction typically proceeds in the presence of a catalyst such as lactic acid, yielding the desired product in high yields .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using eco-friendly and cost-effective methods. For instance, a green approach involves the oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea. This method employs environmentally benign mild reaction conditions and readily available chemicals, making it suitable for large-scale production .

Chemical Reactions Analysis

Reactivity and Transformation Reactions

The compound exhibits versatile reactivity due to its heterocyclic structure and functional groups:

-

Electrophilic/Nucleophilic Substitution :

-

Hydrolysis :

-

Cyclocondensation :

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic techniques:

Mechanistic Insights

The Biginelli reaction proceeds via:

-

Enolate formation : β-keto ester (e.g., ethyl cyanoacetate) reacts with aldehyde to form an enolate.

-

Cyclization : Urea/thiourea condenses with the enolate, followed by dehydration to form the tetrahydropyrimidine ring .

DIPEAc enhances reaction efficiency by improving solubility and lowering mass-transfer resistance .

Biological Activity Correlation

While synthesis methods directly influence product purity and yield, biological activity (e.g., antimicrobial, antitumor) correlates with substituents introduced during synthesis. For example:

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile possess significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antiviral and Antitumor Activities : Research indicates that certain derivatives demonstrate promising antiviral and antitumor activities. For instance, compounds synthesized from this moiety have shown effectiveness in inhibiting cancer cell proliferation .

Biological Pathways

The compound plays a crucial role in biochemical pathways by inhibiting β-glucuronidase activity. This inhibition affects the metabolism of glucuronides, which are important for drug metabolism and detoxification processes in the body.

Industrial Applications

In industry, this compound is utilized as a building block in the synthesis of complex heterocyclic compounds. Its derivatives are used in the formulation of pharmaceuticals and agrochemicals due to their biological activity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various synthesized derivatives of this compound against S. aureus and E. coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Effective |

| Compound B | 64 | Moderate |

| Standard Antibiotic | 16 | Highly Effective |

Case Study 2: Antitumor Activity

In another study focusing on antitumor activity, several derivatives were tested against human cancer cell lines. The results showed that specific modifications to the tetrahydropyrimidine structure enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 10 | MCF-7 (Breast Cancer) |

| Compound D | 15 | HeLa (Cervical Cancer) |

| Control Drug | 8 | MCF-7 |

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit β-glucuronidase activity, which is important for the treatment of various diseases .

Comparison with Similar Compounds

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carbamides: These compounds exhibit similar biological activities but differ in their sulfur content.

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids:

The uniqueness of this compound lies in its versatile synthetic routes, eco-friendly production methods, and diverse biological activities, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial and antitumor properties, as well as its potential applications in drug development.

Synthesis and Characterization

The synthesis of this compound derivatives has been achieved through various methods, including ultrasound-assisted synthesis. This method enhances product yields and reduces reaction times compared to traditional approaches. For example, a study reported the synthesis of 6-amino-4-(phenyl derivatives)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with a yield of 95.52% using water as a solvent .

Characterization Techniques:

- FTIR Spectroscopy: Characteristic absorption bands were observed at specific wavelengths indicating functional groups present in the compound.

- NMR Spectroscopy: Proton and carbon NMR spectra provided insights into the molecular structure and environment of hydrogen atoms within the compound.

| Compound | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 6-amino-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 95.52 | >200 | C=O, C≡N |

| 6-amino-4-(chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 32.52 | >200 | C=O, C≡N |

Antimicrobial Activity

Research has demonstrated that derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine exhibit promising antimicrobial properties. In a comparative study involving various synthesized compounds, several showed significant activity against common bacterial strains. The compounds were evaluated using standard antimicrobial susceptibility testing methods.

Case Study:

A study highlighted the antimicrobial efficacy of synthesized tetrahydropyrimidine derivatives against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Antitumor Activity

The antitumor potential of these compounds has also been investigated. For instance, one study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), with IC50 values indicating effective inhibition of cell proliferation.

Key Findings:

- Compound 44 demonstrated an IC50 value of 40.54 µg/mL against A549 cells.

- Another derivative showed significant apoptosis induction in cancer cells after treatment .

The biological activity of 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives is believed to be linked to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of functional groups like carbonitriles may enhance their reactivity towards biomolecules.

Q & A

Q. Basic Research Focus

- FTIR : Confirms C=O (1650–1750 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches .

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and quaternary carbons (δ 150–160 ppm) .

- MS : Molecular ion peaks (e.g., m/z 214.9 [M+H]⁺) validate purity .

How do structural modifications affect pharmacological profiles?

Advanced Research Focus

Introducing 4-octadecyloxy groups enhances lipophilicity, improving blood-brain barrier penetration for CNS targets. Conversely, hydrophilic substituents (e.g., –OH) increase solubility for antiviral applications but reduce membrane permeability .

What are common pitfalls in multi-step functionalization of this scaffold?

Advanced Research Focus

Competing reactions (e.g., hydrolysis of nitrile to amide) occur under acidic conditions. Mitigation involves low-temperature (0–5°C) reactions and protecting groups (e.g., Boc for amines). LC-MS monitoring at each step isolates intermediates like hydrazinyl derivatives (m/z 291.26) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.